2-(2-Bromoethyl)adamantane

Catalog No.
S3212974
CAS No.
1799961-79-7
M.F
C12H19Br
M. Wt
243.188
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Bromoethyl)adamantane

CAS Number

1799961-79-7

Product Name

2-(2-Bromoethyl)adamantane

IUPAC Name

2-(2-bromoethyl)adamantane

Molecular Formula

C12H19Br

Molecular Weight

243.188

InChI

InChI=1S/C12H19Br/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,1-7H2

InChI Key

IAUQFFPEHLZWAW-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3CCBr

Solubility

not available

Chemistry of Unsaturated Adamantane Derivatives

Field: Chemistry

Application: Unsaturated adamantane derivatives have extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Methods of Application: Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The synthesis of these derivatives involves various methods, including the reduction of adamantyl acetic acid to alcohol, followed by its reaction with 45% HBr in the presence of an H2SO4 catalyst to form the corresponding bromide .

Results or Outcomes: The high reactivity of these compounds offers extensive opportunities for their utilization in various fields. Since the publication of the monograph , various researchers around the world have added extensive theoretical and experimental data in this area .

Radical Functionalization of Adamantanes

Field: Organic & Biomolecular Chemistry

Application: Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Methods of Application: The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Results or Outcomes: This review discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .

Synthesis of Unsaturated Adamantane Derivatives

Application: Unsaturated adamantane derivatives are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Methods of Application: The synthesis of these derivatives involves various methods, including the reduction of adamantyl acetic acid to alcohol, followed by its reaction with 45% HBr in the presence of an H2SO4 catalyst to form the corresponding bromide .

Results or Outcomes: Since the publication of the monograph , various researchers around the world have added extensive theoretical and experimental data in this area .

2-(2-Bromoethyl)adamantane is an organic compound characterized by its adamantane framework, which consists of a rigid, diamond-like structure formed by four fused cyclohexane rings. The molecular formula of this compound is C₁₂H₁₉Br, indicating the presence of a bromoethyl group attached to the adamantane core. This substitution creates a chiral center, leading to two possible enantiomers (R and S) . The compound is typically a solid at room temperature and exhibits unique properties that make it valuable in various chemical and biological applications.

Due to its reactive bromoethyl group:

  • Nucleophilic Substitution Reactions: The bromoethyl group can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide .
  • Oxidation Reactions: The compound can be oxidized to form oxygen-containing derivatives, utilizing reagents such as potassium permanganate or chromium trioxide under acidic conditions .
  • Reduction Reactions: The bromoethyl group can be reduced to yield different hydrocarbon derivatives using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst .

Research indicates that adamantane derivatives, including 2-(2-Bromoethyl)adamantane, exhibit various biological activities. These compounds have been studied for their potential therapeutic effects in medicinal chemistry. Specifically, they may serve as precursors for the development of bioactive molecules, including antiviral and anticancer agents . The unique structure of adamantane contributes to its ability to interact with biological systems effectively.

The synthesis of 2-(2-Bromoethyl)adamantane typically involves the following methods:

  • Direct Halogenation: This process involves reacting adamantane with ethyl bromide in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is usually conducted at elevated temperatures to ensure high yields .
  • Alternative Synthetic Routes: Other methods may include the use of carbocation intermediates or radical-based functionalization reactions that convert adamantane's C–H bonds into C–C bonds, offering various functional groups .

2-(2-Bromoethyl)adamantane finds applications across multiple fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules and polymers .
  • Medicinal Chemistry: The compound is utilized in developing new pharmaceuticals due to its potential bioactivity .
  • Material Science: It is employed in producing specialty chemicals, including advanced materials and coatings .

Studies have shown that 2-(2-Bromoethyl)adamantane interacts with various biological targets due to its structural properties. Its reactivity allows it to form complexes with biomolecules, which can lead to significant biological effects. Research into its interaction mechanisms is ongoing, particularly regarding its role in drug design and development .

Several compounds share structural similarities with 2-(2-Bromoethyl)adamantane. Here are some notable comparisons:

Compound NameStructural FeatureUnique Aspect
1-(2-Chloroethyl)adamantaneContains a chloroethyl groupLess reactive than the bromo derivative
1-(2-Iodoethyl)adamantaneContains an iodoethyl groupMore reactive due to the presence of iodine
1-(2-Hydroxyethyl)adamantaneFeatures a hydroxyethyl groupAlters solubility and reactivity profiles

The uniqueness of 2-(2-Bromoethyl)adamantane lies in its specific reactivity profile influenced by the bromoethyl group, making it particularly valuable in synthetic chemistry for introducing the adamantane structure into various molecules .

XLogP3

4.7

Dates

Modify: 2024-04-14

Explore Compound Types